2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide
Description
2,4-Dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl core linked to a 4-(2-chlorophenyl)sulfanylphenyl group. Its structure features two chlorine atoms at the 2- and 4-positions of the benzamide ring and a sulfanyl-linked 2-chlorophenyl substituent, which may influence its binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3NOS/c20-12-5-10-15(17(22)11-12)19(24)23-13-6-8-14(9-7-13)25-18-4-2-1-3-16(18)21/h1-11H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTUBGHFHKDLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-(2-chlorophenyl)sulfanylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chloro groups.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2,4-Dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Chlorine Substitution: The target compound and analogs (e.g., compound 12 ) share 2,4-dichlorobenzamide cores, but variations in additional substituents (e.g., aminoethyl, thiadiazole) modulate bioactivity.
- Linker Groups: Sulfanyl (-S-) linkers (target compound , compound 17 ) vs.
- Heterocyclic Additions: The thiadiazole ring in compound 4 introduces rigidity and enhances DHFR binding via hydrogen bonds, unlike simpler alkylamino chains in compound 12 .
Biological Activity
2,4-Dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features, including dichloro groups and a sulfanylphenyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- IUPAC Name : this compound
- Molecular Formula : C19H12Cl3NOS
- Molecular Weight : 392.27 g/mol
- CAS Number : 339105-24-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms may include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
- Cellular Disruption : It may disrupt cellular processes by altering signaling pathways.
- Protein Binding : The compound's structure allows it to bind effectively to various proteins, influencing their activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 15.3 |
The mechanism behind this activity appears to involve the activation of caspases and the modulation of apoptotic pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results indicated that it was effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.
- Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on various cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
